Home > Products > Screening Compounds P87370 > 3-(Deacetoxy)pancuronium
3-(Deacetoxy)pancuronium - 85639-54-9

3-(Deacetoxy)pancuronium

Catalog Number: EVT-1556043
CAS Number: 85639-54-9
Molecular Formula: C33H58Br2N2O2
Molecular Weight: 674.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Deacetoxy)pancuronium is a chemical compound related to pancuronium, a well-known neuromuscular blocking agent used primarily in anesthesia. This compound is classified under the category of steroid esters, containing a steroid moiety with a carboxylic acid ester group. It is recognized for its role as a competitive antagonist at nicotinic acetylcholine receptors, facilitating muscle relaxation during surgical procedures.

Source

3-(Deacetoxy)pancuronium is derived from pancuronium, which has been extensively studied and utilized in medical settings. Pancuronium itself is synthesized through various chemical methods that can be adapted to produce its derivatives, including 3-(Deacetoxy)pancuronium.

Classification
  • Type: Small Molecule
  • Chemical Formula: C35_{35}H60_{60}N2_2O4_4
  • CAS Number: 16974-53-1
  • Drug Categories: Neuromuscular agents, muscle relaxants, nondepolarizing blockers.
Synthesis Analysis

Methods

The synthesis of 3-(Deacetoxy)pancuronium typically involves the deacetylation of pancuronium. This can be achieved through several chemical reactions, often using hydrolysis methods or specific enzymatic processes to remove acetyl groups from the molecule.

Technical Details

  1. Starting Material: Pancuronium or its derivatives.
  2. Reagents: Common reagents may include water, alcohols, or specific enzymes that catalyze the hydrolysis of acetyl groups.
  3. Conditions: The reaction conditions may vary based on the method used but often involve controlled temperatures and pH levels to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 3-(Deacetoxy)pancuronium can be visualized using X-ray crystallography or NMR spectroscopy. The compound retains the core steroid structure of pancuronium while lacking the acetyl groups at specific positions.

Data

  • Molecular Weight: Approximately 572.86 g/mol
  • Structural Features: The compound features a steroid backbone with nitrogen-containing side chains characteristic of neuromuscular blockers.
Chemical Reactions Analysis

Reactions

3-(Deacetoxy)pancuronium can participate in various chemical reactions typical for neuromuscular blocking agents, including:

  • Hydrolysis: In aqueous environments, it may undergo hydrolytic reactions leading to degradation.
  • Interaction with nicotinic receptors: As an antagonist, it competes with acetylcholine at neuromuscular junctions.

Technical Details

  1. Hydrolysis Reaction:
    3 Deacetoxy pancuronium+H2ODegraded Products\text{3 Deacetoxy pancuronium}+\text{H}_2\text{O}\rightarrow \text{Degraded Products}
  2. Binding Affinity Studies: These studies assess how effectively 3-(Deacetoxy)pancuronium binds to nicotinic receptors compared to its parent compound.
Mechanism of Action

Process

3-(Deacetoxy)pancuronium acts as a competitive antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors without activating them. This prevents acetylcholine from eliciting muscle contraction, leading to muscle relaxation.

Data

  • IC50 Values: Specific IC50 values (the concentration required to inhibit 50% of receptor activity) can be determined through pharmacological assays.
  • Duration of Action: Similar to pancuronium, the duration of action may vary based on metabolic factors and patient physiology.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 215 °C
  • Solubility: Water solubility is relatively low but can vary depending on the presence of other solvents or conditions.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 1.04, indicating moderate lipophilicity.
  • Polar Surface Area: About 52.6 Ų, which affects membrane permeability.
Applications

Scientific Uses

3-(Deacetoxy)pancuronium is primarily utilized in pharmacological research to study neuromuscular transmission and receptor interactions. Its applications include:

  • Investigating mechanisms of neuromuscular blockade.
  • Developing new neuromuscular blocking agents with improved efficacy and safety profiles.
  • Serving as a reference compound in studies assessing drug interactions at the neuromuscular junction.
Introduction to 3-(Deacetoxy)pancuronium

Structural and Functional Classification of Pancuronium Derivatives

Pancuronium bromide, the parent compound of 3-(Deacetoxy)pancuronium, belongs to the aminosteroid class of nondepolarizing neuromuscular blocking agents. Its chemical architecture features a rigid androstane steroid nucleus with two quaternary ammonium groups at positions 2 and 16 (A-ring and D-ring respectively) and acetyl ester functionalities at positions 3 and 17. This structural configuration is essential for its competitive antagonism at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. The quaternary ammonium groups facilitate binding to the receptor's α-subunits through electrostatic interactions, while the steroid backbone provides optimal spatial separation between these cationic centers [1] [5] [7].

Derivatives of pancuronium are systematically categorized based on modifications to this core structure:

  • Bis-quaternary aminosteroids: Pancuronium itself, characterized by dual quaternary nitrogen atoms and intact acetyl groups at C3 and C17.
  • Mono-desacetylated analogues: Includes 3-(Deacetoxy)pancuronium (lacking C3 acetate) and 17-desacetylpancuronium analogues. These exhibit altered binding kinetics due to loss of ester functionality.
  • Bis-desacetylated analogues: Lacking both C3 and C17 acetyl groups, resulting in substantially reduced receptor affinity and potency.
  • Structural variants: Including compounds with modified piperidino groups or alterations to the steroid ring saturation [2] [6].

Table 1: Structural and Functional Characteristics of Pancuronium Derivatives

CompoundC3 ModificationC17 ModificationQuaternary GroupsRelative PotencyPrimary Clinical Characteristics
PancuroniumAcetateAcetateDual N-methylpiperidinium1.0 (Reference)Long-acting, moderate onset
3-(Deacetoxy)pancuroniumHydroxylAcetateDual N-methylpiperidinium0.2-0.3Intermediate onset, reduced duration
17-DesacetylpancuroniumAcetateHydroxylDual N-methylpiperidinium0.15-0.25Reduced potency, faster clearance
Bis-desacetylpancuroniumHydroxylHydroxylDual N-methylpiperidinium0.05-0.10Markedly reduced potency
VecuroniumAcetateHydroxylDual N-methylpiperidinium0.8-1.0Intermediate duration, minimal CV effects

The structural integrity of the C3 acetate group proves critical for optimal receptor binding. X-ray crystallographic studies demonstrate hydrogen bonding between the C3 carbonyl oxygen and receptor residues, stabilizing the antagonist-receptor complex. Removal of this acetate moiety, as in 3-(Deacetoxy)pancuronium, disrupts this interaction and substantially reduces binding energy [6] [8].

Role of Deacetylation in Aminosteroid Neuromuscular Blocking Agents

Deacetylation—the hydrolytic removal of acetyl ester groups—serves as a fundamental metabolic and synthetic modification strategy for aminosteroid NMBAs. In pancuronium, this process occurs primarily at the C3 position through hepatic microsomal enzymes, yielding 3-hydroxy metabolites as key pharmacologically active breakdown products. Synthetic deacetylation produces analogues like 3-(Deacetoxy)pancuronium for deliberate pharmacological evaluation [1] [8].

The biochemical consequences of deacetylation are profound:

  • Receptor Affinity Reduction: Molecular modeling indicates the C3 acetyl group participates in hydrogen bonding with asparagine residues in the nAChR α-subunit. Deacetylation eliminates this bond, decreasing binding affinity by approximately 5-fold compared to pancuronium. This directly correlates with reduced in vivo blocking potency observed in animal models [2] [6].
  • Altered Hydrophobicity: Deacetylation increases molecular polarity, reducing plasma protein binding from 80-90% in pancuronium to approximately 70% in 3-(Deacetoxy)pancuronium. This enhances the unbound fraction available for renal excretion, contributing to a shorter elimination half-life (approximately 45 minutes vs. 100-160 minutes for pancuronium).
  • Metabolic Stability: Unlike the parent compound, 3-(Deacetoxy)pancuronium cannot undergo further Phase I hydrolysis at the C3 position, potentially redirecting metabolism toward Phase II conjugation pathways. However, its primary clearance remains renal excretion of unchanged drug [6] [8].

Table 2: Impact of Deacetylation on Neuromuscular Blocking Activity in Aminosteroids

Pharmacological ParameterPancuronium3-(Deacetoxy)pancuroniumChange DirectionMechanistic Basis
Receptor Binding Affinity (Kd)1.0 (Reference)0.15-0.25↓ 4-6 foldLoss of H-bond at C3 position
Neuromuscular Blocking Potency (ED95)0.05 mg/kg0.15-0.25 mg/kg↓ 3-5 foldReduced receptor occupancy
Onset Time (to 95% TOF suppression)3-4 minutes1.5-2.5 minutes↓ Faster onsetLower potency → faster receptor equilibration
Duration of Action (T25% recovery)90-100 minutes40-60 minutes↓ ShorterIncreased unbound fraction → enhanced renal clearance
Volume of Distribution0.26 L/kg0.35-0.40 L/kg↑ IncreasedHigher hydrophilicity → greater distribution to extracellular water

Deacetylation profoundly influences pharmacodynamic behavior. While potency decreases, the onset of neuromuscular blockade accelerates significantly. This inverse potency-onset relationship arises because lower-affinity drugs dissociate more rapidly from non-specific binding sites and achieve receptor equilibration faster than high-affinity compounds. Consequently, 3-(Deacetoxy)pancuronium exhibits a 50% faster onset than pancuronium despite requiring higher doses—a phenomenon experimentally confirmed in feline tibialis muscle preparations where the bis-desacetoxy analogue ORG 7931 demonstrated one-fifth the potency but significantly faster onset compared to pancuronium [2] [6].

Historical Development of Pancuronium Analogues in Pharmacological Research

The systematic exploration of pancuronium analogues originated with the clinical introduction of pancuronium bromide (Pavulon®) by Organon in 1967. Developed by scientists Buckett and Hewitt, pancuronium represented the first commercially successful steroidal NMBA, offering advantages over tubocurarine including reduced histamine release and ganglionic blocking effects. Its molecular design strategically combined a steroid skeleton with acetylcholine-mimetic quaternary ammonium groups, inspired by the natural alkaloid malouetine [1] [7].

Research into structural analogues accelerated in the 1970s-1980s with two primary objectives: 1) reducing cardiovascular side effects (particularly pancuronium's vagolytic tachycardia), and 2) engineering agents with optimized pharmacokinetics for specific surgical scenarios. This era witnessed the development of vecuronium (monoquaternary with 17-deacetylation) and pipecuronium (bis-desacetoxy with modified piperidino groups). Within this context, deacetoxy analogues like 3-(Deacetoxy)pancuronium emerged as strategic intermediates for probing structure-activity relationships [2] [6].

Key milestones in pancuronium analogue research include:

  • 1968: Pancuronium bromide enters clinical use, establishing the aminosteroid NMBA class.
  • Mid-1970s: Synthesis and evaluation of monodesacetyl derivatives reveal the critical importance of C3 acetyl for potency retention.
  • 1980s: Systematic study of ORG-series compounds by Organon researchers, including ORG 7931 (bis-desacetoxy pancuronium analogue) and ORG 8730 (3-desacetoxy vecuronium analogue). These compounds demonstrated the feasibility of trading potency for faster onset kinetics—a crucial step toward developing rapid-sequence intubation agents.
  • 1988: Landmark feline study by Marshall et al. published in Anesthesiology quantitatively established that desacetoxy analogues of pancuronium and vecuronium exhibited substantially reduced neuromuscular blocking potency (3-5 fold lower) but significantly faster onset and shorter duration compared to parent compounds. This work provided the foundational pharmacological characterization for compounds like 3-(Deacetoxy)pancuronium [2].

Table 3: Historical Milestones in Pancuronium Analogue Development

YearDevelopmentResearch EntitySignificance
1964Synthesis of pancuronium bromideBuckett et al. (Organon)First clinically viable aminosteroid NMBA
1967Pancuronium enters clinical practice (Pavulon®)OrganonEstablished steroidal NMBAs as alternatives to benzylisoquinolines
1975Characterization of 3-hydroxy pancuronium metaboliteHewitt et al.Identified primary active metabolite with 50% potency of parent
1980Synthesis of vecuronium (monoquaternary analogue)Durant et al.Demonstrated reduced cardiovascular effects with modified quaternization
1988Pharmacological profiling of desacetoxy analoguesMarshall et al.Quantified reduced potency but faster onset of 3-desacetoxy derivatives
1990sDevelopment of rocuronium (rapid-onset analogue)OrganonApplied SAR insights to create fast-onset steroidal NMBA with retained potency

This analogue research established critical structure-activity principles that guided subsequent NMBA development. The observation that lower potency steroidal compounds could provide faster onset directly informed the design of rocuronium, which strategically incorporates a less basic N-allyl substituent to moderately reduce affinity while achieving rapid onset. Though 3-(Deacetoxy)pancuronium itself did not advance to clinical use, it served as a pivotal pharmacological tool demonstrating that a "nondepolarizing equivalent of suxamethonium"—referencing the ideal rapid-onset/short-duration agent—would likely necessitate lower receptor affinity [2] [6].

Properties

CAS Number

85639-54-9

Product Name

3-(Deacetoxy)pancuronium

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide

Molecular Formula

C33H58Br2N2O2

Molecular Weight

674.6 g/mol

InChI

InChI=1S/C33H58N2O2.2BrH/c1-24(36)37-31-30(35(5)20-10-7-11-21-35)22-29-27-15-13-25-12-14-26(34(4)18-8-6-9-19-34)23-33(25,3)28(27)16-17-32(29,31)2;;/h25-31H,6-23H2,1-5H3;2*1H/q+2;;/p-2/t25-,26-,27-,28+,29+,30+,31+,32+,33+;;/m1../s1

InChI Key

XAEUEIVGGJVNHQ-ZVFOIEBASA-L

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-]

Synonyms

3-(deacetoxy)pancuronium
3-(desacetoxy)pancuronium
ORG 8715
ORG-8715

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-]

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H](CC4)[N+]5(CCCCC5)C)C)C)[N+]6(CCCCC6)C.[Br-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.